
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one, also known as CFM-2, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one binds to a specific site on the receptor called the glycine-binding site, which is located on the NR1 subunit of the receptor. By binding to this site, 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one prevents the activation of the receptor by glutamate and thereby inhibits the influx of calcium ions into the postsynaptic neuron. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects and to improve cognitive function in animal models of various neurological disorders.
Biochemical and Physiological Effects:
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects in animal models. These include the inhibition of glutamate-induced neurotoxicity, the prevention of beta-amyloid-induced synaptic dysfunction, the reduction of oxidative stress and inflammation, and the improvement of spatial learning and memory. 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has also been shown to have antidepressant-like effects and to enhance the effects of other antidepressant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one is its high selectivity for the glycine-binding site of the NMDA receptor, which allows for precise manipulation of NMDA receptor activity without affecting other neurotransmitter systems. Another advantage is its ability to cross the blood-brain barrier, which allows for systemic administration and easy access to the brain. However, a limitation of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one is its relatively short half-life in vivo, which requires frequent dosing and may limit its clinical utility.
Direcciones Futuras
There are several future directions for research on 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one and its potential therapeutic applications. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one. Another direction is the investigation of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders such as autism spectrum disorder and traumatic brain injury. Finally, the clinical development of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one and related compounds for the treatment of cognitive deficits and mood disorders in humans is an important area of future research.
Métodos De Síntesis
The synthesis of 4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride in the presence of a base, followed by the reaction with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-(2-Chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, as well as to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(2-chloroacetyl)-3-(2-chloro-6-fluorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2FN2O2/c13-6-9(18)17-5-4-16-12(19)11(17)10-7(14)2-1-3-8(10)15/h1-3,11H,4-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUYXOYDIHZOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloroacetyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

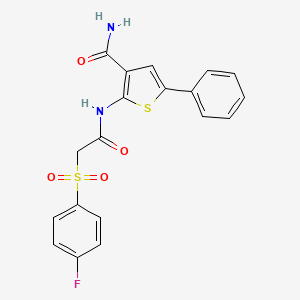
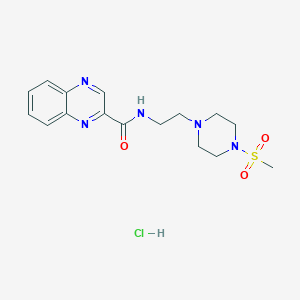
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
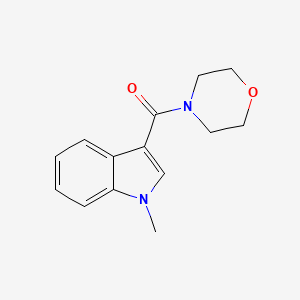

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)


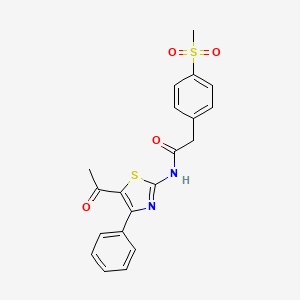
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

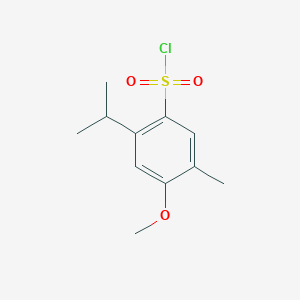
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)